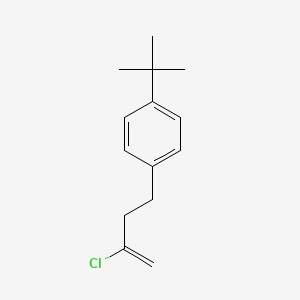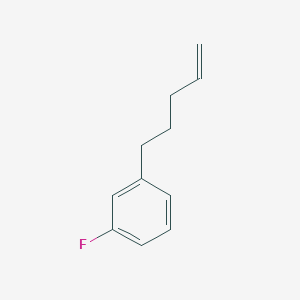
5-(3-Fluorophenyl)-1-pentene
Descripción general
Descripción
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This involves looking at how the compound is made. It could be synthesized from other compounds through various chemical reactions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo, the conditions required for these reactions, and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Polymerization Studies
5-Phenyl-2-pentene, a compound similar to 5-(3-Fluorophenyl)-1-pentene, has been studied for its potential in monomer-isomerization polymerization. Researchers found that it undergoes polymerization with specific catalysts to give a polymer consisting exclusively of 5-phenyl-1-pentene units. This process involves geometric and positional isomerizations of the monomer during polymerization (Endo, Tsujikawa, & Otsu, 1986).
Spectroscopic Analysis
The conformation-specific spectroscopy and excited state photophysics of 5-phenyl-1-pentene, a closely related compound, have been extensively studied. Researchers have identified different conformational isomers and investigated their fluorescence lifetimes, suggesting potential applications in understanding molecular dynamics and structure (Pillsbury & Zwier, 2009).
Photochromic Properties
Unsymmetrical photochromic diarylethenes containing a fluorophenyl group, which is structurally similar to 5-(3-Fluorophenyl)-1-pentene, have been synthesized. Their photochromic and fluorescent properties have been analyzed, showing potential applications in optical recording mediums due to their sensitivity to specific wavelengths of light (Chen, Pu, Liu, & Le, 2009).
Catalysis Research
In the field of catalysis, compounds similar to 5-(3-Fluorophenyl)-1-pentene have been utilized in studies involving the polymerization of olefins. The behavior of various catalysts in the polymerization of related compounds has been examined, shedding light on the mechanisms and efficiencies of these catalytic processes (Descour et al., 2011).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It’s important for handling and storage.
Direcciones Futuras
This involves looking at current research on the compound and identifying areas that need further study.
For a specific compound, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about one of these categories, feel free to ask!
Propiedades
IUPAC Name |
1-fluoro-3-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADHIHILTWJGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



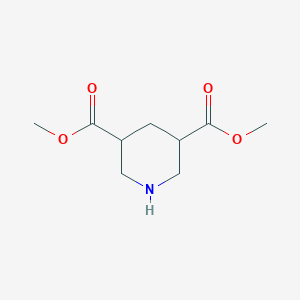
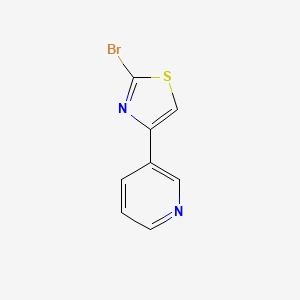
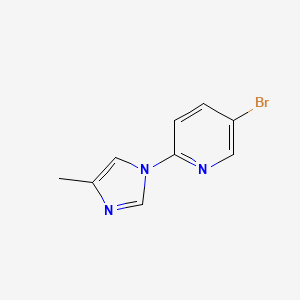
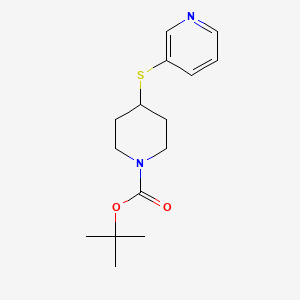
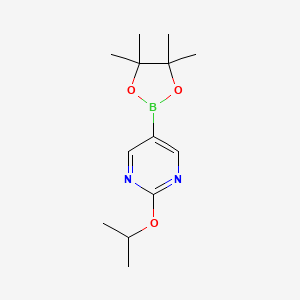
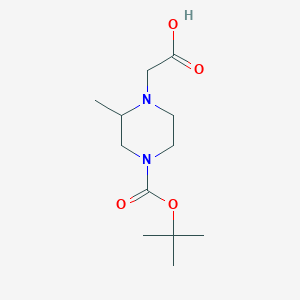
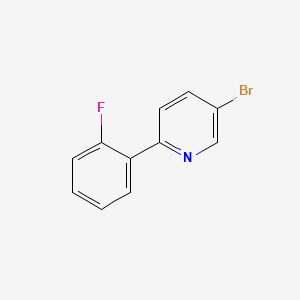
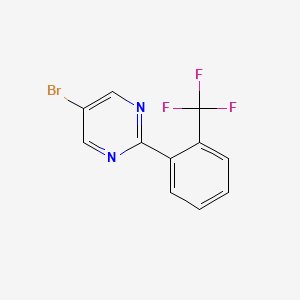
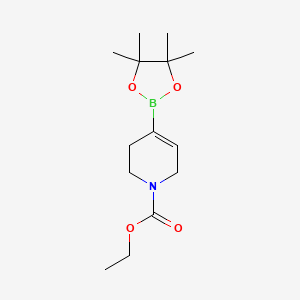
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)
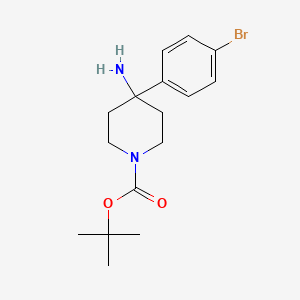
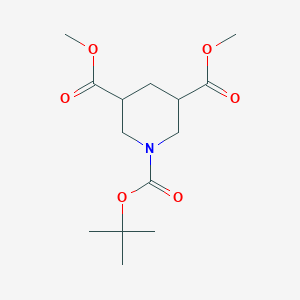
![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)
